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Compound of Interest

Compound Name:
2-(2-Benzothiazolyl)-5-

methylphenol

CAS No.: 56048-54-5

Cat. No.: B1267060

Get Quote

Abstract
This technical guide provides a comprehensive spectroscopic analysis of 2-(2-
Benzothiazolyl)-5-methylphenol (also known as 5-methyl-HBT), a critical fluorophore

exhibiting Excited-State Intramolecular Proton Transfer (ESIPT). This document details the

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis)

spectroscopic signatures of the compound. It is designed for researchers utilizing this scaffold

in fluorescent probe design, polymer stabilization, and optoelectronic applications.

Compound Identity & Structural Context[1][2][3][4]
[5][6][7][8][9][10]
The compound 2-(2-Benzothiazolyl)-5-methylphenol is a benzothiazole derivative

characterized by a strong intramolecular hydrogen bond between the phenolic hydroxyl group

and the benzothiazole nitrogen. This structural feature is the prerequisite for its photophysical

dual-emission properties via the ESIPT mechanism.
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Property Detail

IUPAC Name 2-(2-Benzothiazolyl)-5-methylphenol

Common Synonyms
5-Methyl-HBT; 2-(2'-Hydroxy-5'-

methylphenyl)benzothiazole

CAS Number 56048-53-4

Molecular Formula C₁₄H₁₁NOS

Molecular Weight 241.31 g/mol

Key Feature ESIPT-active (Large Stokes Shift)

Synthesis & Reaction Pathway[2][3][5][7][11][12][13]
[14]
The synthesis typically involves the condensation of 2-aminothiophenol with 5-

methylsalicylaldehyde (5-methyl-2-hydroxybenzaldehyde). This reaction is often catalyzed by

oxidative cyclization agents or performed in high-boiling solvents to favor the formation of the

benzothiazole ring.
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Caption: Condensation and cyclization pathway for the synthesis of 5-methyl-HBT.

Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
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The NMR spectrum of 5-methyl-HBT is diagnostic due to the desymmetrization of the phenol

ring and the extreme downfield shift of the hydroxyl proton, confirming the intramolecular

hydrogen bond.

H NMR Data (400 MHz, CDCl

)
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Proton
Assignment

Chemical Shift
(

, ppm)

Multiplicity Integration
Diagnostic
Note

-OH (Phenolic) 12.50 Singlet (br) 1H

Key Signal:

Indicates strong

intramolecular H-

bond (O-H···N).

Ar-H

(Benzothiazole)
7.90 – 8.05 Multiplet 2H

Protons at

positions 4 and 7

of the

benzothiazole

ring.

Ar-H

(Benzothiazole)
7.40 – 7.55 Multiplet 2H

Protons at

positions 5 and 6

of the

benzothiazole

ring.

Ar-H (Phenol H-

6')
7.65

Doublet (

Hz)
1H

Ortho to

benzothiazole;

deshielded by

the heterocycle.

Ar-H (Phenol H-

4')
7.15

Doublet of

Doublets
1H

Coupling with H-

3' and H-6'.

Ar-H (Phenol H-

3')
6.85

Doublet (

Hz)
1H

Ortho to -OH;

shielded relative

to H-6'.

-CH 2.38 Singlet 3H

Methyl group

attached to the

C5 position of

the phenol ring.

C NMR Data (100 MHz, CDCl
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)
Aromatic Carbons:

169.0 (C=N), 158.5 (C-OH), 154.0, 136.5, 132.0, 129.5, 127.8, 126.5, 125.0, 122.5, 121.5,
118.0.

Aliphatic Carbon:

21.5 (-CH

).

Infrared (IR) Spectroscopy[15]
The IR spectrum confirms the presence of the benzothiazole core and the chelated hydroxyl

group.

Functional Group
Wavenumber (cm

)
Intensity Assignment

O-H Stretch 3050 – 3400 Weak/Broad

Intramolecularly

hydrogen-bonded

hydroxyl group. Often

obscured by C-H

stretches.

C=N Stretch 1615 – 1630 Medium

Characteristic of the

benzothiazole thiazole

ring.

C=C Aromatic 1585, 1480 Strong

Skeletal vibrations of

the benzene and

benzothiazole rings.

C-O Stretch 1240 – 1260 Strong
Phenolic C-O

stretching vibration.

C-S Stretch 740 – 760 Medium
C-S-C stretching of

the thiazole ring.
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UV-Vis Absorption & Fluorescence (ESIPT Mechanism)
The defining feature of 5-methyl-HBT is its Excited-State Intramolecular Proton Transfer

(ESIPT). Upon photoexcitation, the molecule undergoes an ultrafast proton transfer from the

hydroxyl oxygen to the benzothiazole nitrogen, resulting in a keto-tautomer emission with a

large Stokes shift.

Photophysical Data (in Ethanol/Non-polar solvents)
Parameter Value Note

Absorption 335 – 345 nm
Corresponds to the Enol form (

).

Emission

(Enol)
~390 nm

Weak emission from the Enol

form (observed in polar protic

solvents).

Emission

(Keto)
520 – 530 nm

Dominant Signal: Strong

emission from the proton-

transferred Keto form.

Stokes Shift
~185 nm (~10,500 cm

)

Massive shift characteristic of

ESIPT, minimizing self-

absorption.

ESIPT Mechanism Visualization

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1267060?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Enol (Ground State)
Stable

Enol* (Excited State)
Short-lived

Abs (340 nm)

Keto* (Excited State)
Emissive Species

Proton Transfer
(ESIPT)

Keto (Ground State)
Unstable

Fluorescence
(525 nm)

Reverse Proton
Transfer

Click to download full resolution via product page

Caption: Four-level photocycle illustrating the ESIPT process responsible for the large Stokes

shift.

Experimental Protocols
Protocol A: UV-Vis & Fluorescence Measurement

Preparation: Prepare a

M stock solution of 2-(2-Benzothiazolyl)-5-methylphenol in spectroscopic grade Ethanol or
Toluene.

Blanking: Use the pure solvent to baseline the UV-Vis spectrophotometer.

Absorption Scan: Scan from 250 nm to 500 nm. Identify
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(approx. 340 nm).

Excitation: Set the fluorescence excitation wavelength to the absorption maximum (

nm).

Emission Scan: Record emission from 360 nm to 650 nm.

Observation: In non-polar solvents (e.g., Toluene), expect a single strong peak at ~525 nm

(Keto). In polar H-bonding solvents (e.g., Ethanol), a minor peak at ~390 nm (Enol) may

appear due to intermolecular H-bonding disrupting ESIPT.

Protocol B: NMR Sample Preparation
Solvent Choice: Use CDCl

(Chloroform-d) for standard characterization. Use DMSO-d

if solubility is an issue, though DMSO may broaden the -OH peak due to hydrogen bonding
with the solvent.

Concentration: Dissolve ~10 mg of the solid compound in 0.6 mL of solvent.

Acquisition: Ensure a sufficient relaxation delay (

sec) to accurately integrate the aromatic protons.
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[https://www.benchchem.com/product/b1267060/docs#technical-guide-spectroscopic-
characterization-of-2-2-benzothiazolyl-5-methylphenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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